molecular formula C22H39AsO B14652189 Dioctyl(oxo)phenyl-lambda~5~-arsane CAS No. 53236-39-8

Dioctyl(oxo)phenyl-lambda~5~-arsane

Cat. No.: B14652189
CAS No.: 53236-39-8
M. Wt: 394.5 g/mol
InChI Key: BGTPCAUATJMTFY-UHFFFAOYSA-N
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Description

Dioctyl(oxo)phenyl-λ⁵-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (λ⁵) bonded to a phenyl group, an oxo (O) ligand, and two octyl chains. The λ⁵ designation indicates the +5 oxidation state of arsenic, which adopts a trigonal bipyramidal or square pyramidal geometry.

Properties

CAS No.

53236-39-8

Molecular Formula

C22H39AsO

Molecular Weight

394.5 g/mol

IUPAC Name

dioctylarsorylbenzene

InChI

InChI=1S/C22H39AsO/c1-3-5-7-9-11-16-20-23(24,22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3

InChI Key

BGTPCAUATJMTFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[As](=O)(CCCCCCCC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dioctyl(oxo)phenyl-lambda~5~-arsane typically involves the reaction of phenylarsine oxide with octyl halides under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the substitution reaction. The general reaction scheme can be represented as follows:

PhAsO+2R-X  \text{PhAsO} + 2 \text{R-X} \rightarrow \ PhAsO+2R-X→ 

Comparison with Similar Compounds

Phenylarsine Oxide (PAO)

Molecular Formula : C₆H₅AsO
Functional Groups : Phenyl, oxo.
Physical Properties :

  • Melting Point: 150–152°C .
  • Solubility: Moderately soluble in polar solvents like ethanol and acetone. Applications:
  • Used in biochemical research as a phosphatase inhibitor due to its ability to bind thiol groups .
    Key Differences :
  • Lacks the dioctyl chains, making PAO less lipophilic and more volatile than Dioctyl(oxo)phenyl-λ⁵-arsane.
  • Simpler structure may result in higher reactivity in aqueous environments.

Trimethyl(oxo)-λ⁵-arsane (Trimethylarsine Oxide, TMAO)

CAS : 4964-14-1
Molecular Formula : C₃H₉AsO.
Functional Groups : Trimethyl, oxo.
Physical Properties :

  • Volatility: Higher than aryl-substituted arsanes due to shorter alkyl chains.
  • Solubility: Miscible with water and organic solvents.
    Applications :
  • Environmental contaminant; studied for its toxicity and metabolic pathways .
    Key Differences :
  • Methyl groups reduce steric hindrance and increase volatility compared to dioctyl-substituted analogs.
  • Likely less stable in polymer matrices due to smaller size and higher mobility.

(4-Methoxy-3-nitrophenyl)(oxo)arsane

CAS: 5410-85-5 Molecular Formula: C₇H₆AsNO₄. Functional Groups: Methoxy, nitro, phenyl, oxo. Applications:

  • Primarily a research chemical; nitro and methoxy substituents may enhance electronic properties for photochemical studies .
    Key Differences :
  • Polar substituents reduce lipophilicity, affecting membrane permeability.

Trioxido(oxo)-λ⁵-arsane

CAS: Not explicitly provided . Functional Groups: Trioxido, oxo. Hypothesized Properties:

  • Likely a highly oxidized arsenic species with applications in inorganic synthesis. Key Differences:
  • Absence of organic substituents results in ionic character and high solubility in water, contrasting sharply with the organic-rich Dioctyl(oxo)phenyl-λ⁵-arsane.

Comparative Analysis Table

Compound Molecular Formula Key Functional Groups Physical Properties Applications/Toxicity
Dioctyl(oxo)phenyl-λ⁵-arsane Not provided Dioctyl, phenyl, oxo High molecular weight, lipophilic Limited data; potential toxicity inferred
Phenylarsine Oxide (PAO) C₆H₅AsO Phenyl, oxo MP: 150–152°C; moderate solubility Biochemical inhibitor
Trimethylarsine Oxide (TMAO) C₃H₉AsO Trimethyl, oxo Volatile, water-soluble Environmental toxicant
(4-Methoxy-3-nitrophenyl)(oxo)arsane C₇H₆AsNO₄ Methoxy, nitro, phenyl, oxo Not available Research chemical
Trioxido(oxo)-λ⁵-arsane Not provided Trioxido, oxo Ionic, water-soluble Inorganic synthesis

Research Findings and Data Gaps

  • Toxicity : Dioctyl(oxo)phenyl-λ⁵-arsane is likely regulated under chemical safety standards due to structural similarities to banned arsenic compounds (e.g., dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane in ).
  • Synthesis: No direct synthesis methods are provided; inferred protocols may involve arsenic oxidation and alkylation.
  • Stability : The dioctyl chains may enhance stability in hydrophobic environments but reduce compatibility with polar matrices.

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